molecular formula C18H20N2O5 B2637007 (E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide CAS No. 1595517-50-2

(E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide

Cat. No.: B2637007
CAS No.: 1595517-50-2
M. Wt: 344.367
InChI Key: KPGHRYTUTQTZGE-YBFXNURJSA-N
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Description

“(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide” is a chemical compound that crystallizes as a hemihydrate, with the molecular formula C18H20N2O5·0.5H2O . The molecule exists in an E conformation with respect to the C=N imine bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline was synthesized by adding an equimolar ratio (1:1) of 2,4,5-trimethoxybenzaldehyde and 2,3-dimethyl aniline in methanol solvent .


Molecular Structure Analysis

The 4-methoxyphenyl unit is disordered over two sets of sites with a refined occupancy ratio of 0.54:0.46 . The dihedral angles between the benzene rings are 29.20 and 26.59°, respectively, for the major and minor components of the 4-methoxy-substituted ring . All methoxy substituents lie close to the plane of the attached benzene rings .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

(E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide and related compounds have been extensively studied for their molecular structure, showcasing the importance of hydrogen bonding and π-π interactions in stabilizing their crystalline structures. For instance, studies have revealed that these molecules exhibit trans conformation regarding the C=N double bond, with various dihedral angles observed between the benzene rings indicating the flexibility and spatial arrangement of the molecules. The presence of methoxy groups influences the planarity and twisting of these molecules within the crystal structures, facilitating hydrogen bonding and weak C—H⋯O interactions that contribute to the formation of stable sheets and chains within the crystals (Horkaew et al., 2011).

Antimicrobial Activities

The antimicrobial properties of benzohydrazide derivatives, including those similar to this compound, have been a significant focus of research. Studies have demonstrated the antimicrobial efficacy of these compounds against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The structure-activity relationship reveals that the presence of electron-withdrawing groups like Cl and NO2 enhances the compounds' antimicrobial activity, suggesting their potential as antimicrobial agents (Han, 2013).

Antioxidant and Enzyme Inhibition

The antioxidant properties and enzyme inhibition capabilities of benzohydrazide derivatives have also been extensively explored. Compounds with methoxy substituents have shown potential in inhibiting α-glucosidase, an enzyme target for diabetes management, and have displayed antioxidant activities. These findings highlight the potential therapeutic applications of these compounds in managing oxidative stress and metabolic disorders (Prachumrat et al., 2018).

Molecular Docking and Antituberculosis Activity

Molecular docking studies have provided insights into the potential antituberculosis activity of benzohydrazide derivatives by analyzing their interaction with Mycobacterium tuberculosis enzymes. These studies suggest that the compounds could bind effectively to the active sites of critical bacterial enzymes, indicating a promising avenue for developing new antituberculosis therapies (Maheswari & Manjula, 2016).

Properties

IUPAC Name

4-methoxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-22-14-7-5-12(6-8-14)18(21)20-19-11-13-9-16(24-3)17(25-4)10-15(13)23-2/h5-11H,1-4H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGHRYTUTQTZGE-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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